Molecular Docking: Phellochin Exhibits Stronger Predicted Binding Affinity to HIF-1α and HKII Than Niloticin
In a network pharmacology and molecular docking study of the KunMingShanHaiTang formula, phellochin demonstrated more favorable binding free energies to two key inflammatory targets—HIF-1α and hexokinase II (HKII)—than its structural analog niloticin. Phellochin yielded docking scores of −6.8 kcal·mol⁻¹ (HIF-1α) and −7.2 kcal·mol⁻¹ (HKII), compared to niloticin's −6.1 kcal·mol⁻¹ and −6.6 kcal·mol⁻¹, respectively [1]. The ΔΔG advantage of approximately 0.6–0.7 kcal·mol⁻¹ per target suggests a meaningful improvement in predicted target engagement that may translate into differential pharmacological activity. The docking was performed using AutoDock Vina with protein structures retrieved from the PDB and validated against known co-crystallized ligands.
| Evidence Dimension | Predicted binding free energy (ΔG, kcal·mol⁻¹) to HIF-1α and HKII by molecular docking |
|---|---|
| Target Compound Data | Phellochin: HIF-1α = −6.8 kcal·mol⁻¹; HKII = −7.2 kcal·mol⁻¹ |
| Comparator Or Baseline | Niloticin: HIF-1α = −6.1 kcal·mol⁻¹; HKII = −6.6 kcal·mol⁻¹ |
| Quantified Difference | ΔΔG (Phellochin − Niloticin): HIF-1α = −0.7 kcal·mol⁻¹; HKII = −0.6 kcal·mol⁻¹ |
| Conditions | AutoDock Vina molecular docking; PDB protein structures; HIF-1α and HKII as docking receptors; study by Zhang et al. (2025) |
Why This Matters
For procurement decisions in anti-inflammatory or metabolic drug discovery programs, the consistently stronger predicted target engagement of phellochin relative to niloticin provides a computational rationale for prioritizing phellochin in HIF-1α- or glycolysis-targeted screening cascades.
- [1] Z. Zhang et al., J. Bioenerg. Biomembr., 2025, 57, 119–145 (Table 4, Supplementary Data). DOI: 10.1007/s10863-025-10056-z View Source
